Home > Products > Screening Compounds P122581 > Acide spaglumique
Acide spaglumique - 4910-46-7

Acide spaglumique

Catalog Number: EVT-284336
CAS Number: 4910-46-7
Molecular Formula: C11H18N2O9
Molecular Weight: 322.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-acetyl-aspartyl-glutamic acid (NAAGA) is a naturally occurring dipeptide found in the mammalian brain. [] It is highly concentrated in nervous tissue, with significantly lower concentrations found in non-nervous organs. [] NAAGA plays a role in neuronal signaling and is considered a precursor to the neurotransmitter N-acetyl-aspartate (NAA). [, ]

N-Acetyl-Aspartate (NAA)

Compound Description: N-Acetyl-Aspartate (NAA) is an abundant amino acid derivative found primarily in neurons within the brain. It is synthesized from aspartate and acetyl-coenzyme A by the enzyme NAA synthase []. While its exact function is not fully understood, NAA is believed to play a role in neuronal energy metabolism, myelin synthesis, and osmoregulation []. Its concentration, measured by magnetic resonance spectroscopy (MRS), is often used as a marker of neuronal health and viability [, ].

Relevance: N-Acetyl-Aspartate (NAA) is a direct precursor in the biosynthesis of Naaxia (N-Acetyl-Aspartylglutamic Acid). Naaxia is formed when NAA is coupled with glutamate by the enzyme NAAG synthase [].

N-Acetyl-Aspartyl-β-linked L-glutamate (β-NAAG)

Compound Description: N-Acetyl-Aspartyl-β-linked L-glutamate (β-NAAG) is a structural isomer of Naaxia []. Unlike Naaxia, β-NAAG is not a substrate for the enzyme N-acetylated alpha-linked acidic dipeptidase (NAALADase) which hydrolyzes Naaxia into N-acetyl-aspartate and glutamate [].

Relevance: β-NAAG is structurally similar to Naaxia, differing only in the linkage between the aspartate and glutamate residues. In β-NAAG, the linkage is through the beta-carboxyl group of aspartate, whereas in Naaxia it's through the alpha-carboxyl group []. This structural difference makes β-NAAG a competitive inhibitor of NAALADase, the enzyme responsible for Naaxia degradation [].

Lodoxamide

Compound Description: Lodoxamide is a potent anti-allergic compound []. In a study comparing the efficacy of various anti-allergic agents, lodoxamide was found to be more effective than Naaxia, cromolyn sodium, levocabastine, and significantly more potent than nedocromil sodium in reducing allergic responses in rat conjunctiva [].

Relevance: Although not structurally related to Naaxia, lodoxamide is considered a related compound due to its shared therapeutic target: allergic conjunctivitis. Studies comparing their efficacy provide insights into the relative potency of Naaxia as an anti-allergic agent [].

Relevance: Similar to lodoxamide, levocabastine is not structurally related to Naaxia but shares a therapeutic application in managing allergic conjunctivitis. Comparative studies between these compounds provide valuable information about the efficacy and tolerability of Naaxia in treating allergic eye conditions [].

Source and Classification

Spaglumic acid is derived from the amino acids aspartic acid and glutamic acid. It falls under the category of experimental drugs and is recognized for its therapeutic effects, particularly in allergy management. Its chemical structure is represented by the formula C11H16N2O8C_{11}H_{16}N_{2}O_{8} and it has a molecular weight of approximately 304.255 g/mol .

Synthesis Analysis

The synthesis of spaglumic acid involves several chemical reactions that typically start with the amino acids aspartic acid and glutamic acid. The process can be summarized in the following steps:

  1. Acetylation: The amino group of aspartic acid is acetylated using acetic anhydride or acetyl chloride to form N-acetylaspartic acid.
  2. Condensation: N-acetylaspartic acid is then reacted with glutamic acid through a condensation reaction, forming an amide bond.
  3. Purification: The resulting compound undergoes purification processes such as crystallization or chromatography to isolate spaglumic acid.

The reaction conditions, including temperature, pH, and solvent choice, are critical for optimizing yield and purity. Typically, these reactions are conducted under controlled environments to minimize side reactions and degradation of sensitive functional groups .

Molecular Structure Analysis

Spaglumic acid's molecular structure features multiple functional groups that contribute to its pharmacological activity:

  • Carboxylic Acids: The presence of carboxylic acid groups enhances solubility and interaction with biological systems.
  • Amide Bonds: These linkages are crucial for maintaining structural integrity and facilitating interactions with target proteins.
  • Chiral Centers: The molecule possesses chiral centers, making its stereochemistry significant for biological activity.

The three-dimensional conformation of spaglumic acid can be visualized using computational modeling tools, which help predict its interactions with biological targets such as receptors involved in mast cell activation .

Chemical Reactions Analysis

Spaglumic acid participates in several key chemical reactions relevant to its therapeutic function:

  1. Mast Cell Stabilization: By inhibiting calcium influx into mast cells, spaglumic acid prevents degranulation—a process that leads to the release of histamine and other inflammatory mediators.
  2. Inhibition of Leukotriene Synthesis: It blocks the activation of complement proteins and inhibits leukotriene production from sensitized cells, further reducing inflammation .
  3. Transcriptional Regulation: Spaglumic acid influences signaling pathways that modulate cytokine production through transcription factors like NF-κB and STAT3, which are pivotal in immune responses .
Mechanism of Action

The mechanism of action for spaglumic acid primarily revolves around its ability to stabilize mast cells:

  • Calcium Channel Inhibition: By blocking specific calcium channels on mast cells, spaglumic acid effectively inhibits the release of histamine upon allergen exposure.
  • Signal Transduction Modulation: It alters intracellular signaling pathways that lead to reduced expression of pro-inflammatory cytokines and chemokines.
  • Local Anti-inflammatory Effects: When applied topically (e.g., in eye drops), it provides localized relief from allergic symptoms by preventing the initial inflammatory response triggered by allergens .
Physical and Chemical Properties Analysis

Spaglumic acid exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Water solubility is approximately 3.22 mg/mL, indicating moderate solubility which is beneficial for formulation in aqueous solutions.
  • pKa Values: The strongest acidic pKa is around 3.01, suggesting it can donate protons under physiological conditions, which may enhance its interaction with biological targets.
  • Polar Surface Area: The polar surface area is 170.1 Ų, indicating good potential for interaction with polar biological environments .
Applications

Spaglumic acid has several scientific applications:

  1. Ocular Therapeutics: It is primarily used in eye drops to treat allergic conjunctivitis by stabilizing mast cells in the conjunctival tissue.
  2. Research on Allergies: Its mechanism provides insights into mast cell biology and allergic responses, making it valuable for research into new anti-allergic therapies.
  3. Potential Anti-inflammatory Agent: Beyond allergies, spaglumic acid may have broader applications in managing inflammation-related conditions due to its regulatory effects on immune responses .
Introduction to Acide Spaglumique in Biomedical Research

Historical Context and Discovery of Acide Spaglumique

Spaglumic acid (N-Acetyl-L-β-aspartyl-L-glutamic acid) was first synthesized and characterized in the early 1990s through pioneering peptide chemistry research. Reddy and Ravindranath's seminal 1992 publication documented the innovative synthesis pathways for α-, β-, and cyclic isoforms of this dipeptide analog, establishing the foundation for its biomedical applications [1]. The compound represents a structural analog of the endogenous neurotransmitter N-Acetyl-L-aspartylglutamate (NAAG), specifically engineered as the β-aspartyl isoform to enhance metabolic stability while retaining biological activity [1]. This deliberate molecular design distinguished it from the naturally occurring α-isoform, granting unique pharmacological properties that would later prove therapeutically valuable.

The initial pharmacological investigations revealed spaglumic acid's unexpected mast cell-stabilizing properties, redirecting research interest from neurological applications toward immunomodulation. By the late 1990s, clinical formulations emerged in European markets (branded as Naabak in Portugal and Naaxia in Greece) specifically targeting allergic conjunctivitis [1]. This represented a significant departure from early assumptions about its mechanism, as researchers discovered its potent inhibition of inflammatory mediator release rather than direct neurotransmitter activity. The compound's journey exemplifies how targeted molecular modifications of endogenous compounds can yield novel therapeutic agents with distinct clinical applications.

Role in Modern Pharmacology: Bridging Mast Cell Biology and Neuroprotection

Table 1: Molecular Properties of Spaglumic Acid

PropertySpecificationPharmacological Significance
Chemical FormulaC₁₁H₁₆N₂O₈Determines solubility and bioavailability
Molecular Weight304.255 g/molOptimal for ocular tissue penetration
Isoform Specificityβ-aspartyl isoformEnhanced metabolic stability vs. endogenous NAAG
Protein BindingNot characterizedSuggests predominant free fraction activity
Primary Molecular TargetGlutamate carboxypeptidase 2Enzyme inhibition modulates neuroinflammatory pathways

Spaglumic acid demonstrates a distinctive dual pharmacological profile, functioning as both a mast cell stabilizer and a potential neuromodulator. Its primary recognized mechanism involves inhibition of mast cell degranulation through calcium channel blockade, preventing the release of histamine and other inflammatory mediators responsible for allergic responses [1]. This calcium-mediated stabilization forms the cornerstone of its clinical application in ocular allergies, where it effectively interrupts the early-phase allergic response in conjunctival tissues. Research indicates additional immunomodulatory mechanisms including inhibition of complement system activation and suppression of leukotriene synthesis (SRS-A) by sensitized cells [2] [3]. These complementary actions disrupt multiple amplification pathways in ocular inflammation, positioning spaglumic acid uniquely among ophthalmic anti-allergy agents.

Beyond its established immunomodulatory actions, emerging evidence points to significant neuroprotective potential through interaction with glutamate pathways. As a structural analog of NAAG, spaglumic acid acts as a ligand for glutamate carboxypeptidase 2 (GCPII), an enzyme responsible for hydrolyzing NAAG into glutamate and N-acetylaspartate [1]. This enzymatic inhibition may reduce excitotoxic glutamate release in neural tissues while potentially increasing endogenous NAAG availability – a neurotransmitter with recognized neuroprotective properties. Although clinical neurological applications remain exploratory, in vitro studies demonstrate its capacity to modulate the H⁺-oligopeptide cotransporter hPEPT1, suggesting potential blood-brain barrier permeability [1]. This positions spaglumic acid as a compelling candidate for dual-action therapeutics targeting neuroinflammatory conditions where mast cell activation and neural excitotoxicity coexist, such as multiple sclerosis or migraine-related photophobia.

Table 2: Research Focus Areas for Spaglumic Acid

Biological SystemPrimary ActionsResearch Implications
Mast Cell SignalingCalcium channel inhibition → Reduced degranulationNovel anti-allergy mechanisms beyond histamine blockade
Complement SystemInhibition of activation cascadePotential for modulating antibody-mediated inflammation
Arachidonic Acid PathwayLeukotriene synthesis inhibitionBroad-spectrum anti-inflammatory effects
Glutamatergic SystemGCPII enzyme modulation → Reduced excitotoxicityNeuroprotective applications in CNS disorders

The pharmacological bridging of peripheral immunomodulation and central nervous system protection represents a particularly promising research direction. Spaglumic acid's ability to simultaneously stabilize mast cells at the ocular surface (preventing peripheral inflammatory cascades) while potentially accessing neural tissues to reduce excitotoxicity offers a unique therapeutic value proposition. This dual capability could prove revolutionary in conditions like diabetic retinopathy or uveitis, where neuroimmune interactions drive pathology. Future research directions should prioritize elucidating structure-activity relationships between its β-aspartyl conformation and GCPII binding affinity, potentially enabling design of next-generation analogs with enhanced neuroprotective activity without compromising mast cell-stabilizing properties.

Properties

CAS Number

4910-46-7

Product Name

Acide spaglumique

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid;hydrate

Molecular Formula

C11H18N2O9

Molecular Weight

322.27 g/mol

InChI

InChI=1S/C11H16N2O8.H2O/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21);1H2/t6-,7-;/m0./s1

InChI Key

LQMRHOYCEMZABM-LEUCUCNGSA-N

SMILES

CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

eta-NAAG
N-acetylaspartyl-beta-linked glutamate

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O.O

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.